1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine
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Overview
Description
1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a pyrrolidine-1-sulfonyl group and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with pyrrolidine-1-sulfonyl chloride under basic conditions to form the sulfonylated intermediate. This intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Pathways involved may include modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
1-(Pyrrolidine-1-sulfonyl)-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(Pyrrolidine-1-sulfonyl)piperazine: This compound has a similar sulfonyl group but differs in the piperazine ring structure, leading to different chemical and biological properties.
1-(Pyrrolidine-1-sulfonyl)piperidine-3-carboxylic acid:
The uniqueness of this compound lies in its combination of the sulfonyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H17F3N2O2S |
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Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylsulfonyl-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C10H17F3N2O2S/c11-10(12,13)9-3-7-15(8-4-9)18(16,17)14-5-1-2-6-14/h9H,1-8H2 |
InChI Key |
YHLNBRJWNVWKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
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